Ethyl 2-(4-(hydroxymethyl)phenyl)acetate
Overview
Description
Ethyl 2-(4-(hydroxymethyl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-(hydroxymethyl)phenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-(hydroxymethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 4-(hydroxymethyl)benzyl alcohol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to elevated temperatures to accelerate the reaction rate and achieve high conversion.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(hydroxymethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(Carboxymethyl)benzoic acid.
Reduction: 2-(4-(Hydroxymethyl)phenyl)ethanol.
Substitution: 4-(Hydroxymethyl)-2-nitrophenyl acetate (nitration product), 4-(Hydroxymethyl)-2-bromophenyl acetate (bromination product).
Scientific Research Applications
Ethyl 2-(4-(hydroxymethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(hydroxymethyl)phenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in metabolic processes.
Comparison with Similar Compounds
Ethyl 2-(4-(hydroxymethyl)phenyl)acetate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
Ethyl 2-(4-methylphenyl)acetate: Lacks the hydroxymethyl group, resulting in different chemical properties and applications.
This compound is unique due to the presence of both the hydroxymethyl and ethyl ester groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
ethyl 2-[4-(hydroxymethyl)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6,12H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJZNONZIGWFRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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